An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4-carbonitrile
An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4-carbonitrile
CAS Number: 1192064-60-0
This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidine-4-carbonitrile, a key heterocyclic building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and significant applications, with a particular focus on its role in the synthesis of targeted therapeutics.
Core Compound Profile
2-Chloro-6-methylpyrimidine-4-carbonitrile is a substituted pyrimidine characterized by a chloro group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 1192064-60-0 | [1][2] |
| Molecular Formula | C₆H₄ClN₃ | [3] |
| Molecular Weight | 153.57 g/mol | [3] |
| IUPAC Name | 2-Chloro-6-methylpyrimidine-4-carbonitrile | N/A |
| SMILES | CC1=NC(Cl)=CC(C#N)=N1 | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | Typically >96% | [5] |
| Storage | Store at room temperature | [2] |
Synthesis and Manufacturing
The synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile is a multi-step process that typically starts from readily available precursors. A common synthetic route involves the construction of the pyrimidine ring followed by functional group interconversions.
A plausible synthetic pathway begins with the synthesis of 4,6-dichloro-2-methylpyrimidine. This intermediate can be prepared by reacting 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent like triphosgene in the presence of an organic base such as N,N-diethylaniline.[6]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile.
Chemical Properties and Reactivity
The reactivity of 2-Chloro-6-methylpyrimidine-4-carbonitrile is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro and nitrile substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr).[7][8]
Nucleophilic Aromatic Substitution (SNAr):
The primary mode of reaction for this compound is the displacement of the C2-chloro substituent by a variety of nucleophiles. The pyrimidine ring's nitrogen atoms act as electron sinks, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[9] This is a well-established reactivity pattern for chloropyrimidines.[10]
Common nucleophiles that can displace the chloro group include amines, alcohols, and thiols. This reactivity is pivotal in its application as a building block, allowing for the facile introduction of diverse functionalities at this position.
Application in Drug Development: Synthesis of Dasatinib
A prominent and well-documented application of 2-Chloro-6-methylpyrimidine-4-carbonitrile is its use as a key intermediate in the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
In the synthesis of Dasatinib, 2-Chloro-6-methylpyrimidine-4-carbonitrile serves as the electrophilic partner in a crucial coupling reaction. It reacts with an amino-thiazole derivative, specifically 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, via a nucleophilic aromatic substitution reaction.[9][11] The amino group of the thiazole derivative displaces the chlorine atom on the pyrimidine ring, forming a new carbon-nitrogen bond and linking the two heterocyclic systems.
Experimental Protocol: Synthesis of a Dasatinib Intermediate
The following is a generalized protocol based on published synthetic routes for Dasatinib:[9][12]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and a molar equivalent of 2-Chloro-6-methylpyrimidine-4-carbonitrile in an appropriate aprotic solvent, such as tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, sodium tert-butoxide, to the reaction mixture to facilitate the deprotonation of the amine and initiate the nucleophilic attack.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture and quench with water. The resulting solid product, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be isolated by filtration, washed with appropriate solvents, and dried.[9][12] This intermediate is then further elaborated to yield Dasatinib.
Workflow for the Synthesis of a Key Dasatinib Intermediate:
Caption: Key step in Dasatinib synthesis involving 2-Chloro-6-methylpyrimidine-4-carbonitrile.
Spectroscopic Data and Characterization
While comprehensive, publicly available spectroscopic data with detailed assignments for 2-Chloro-6-methylpyrimidine-4-carbonitrile is limited, typical chemical shifts for similar structures can be inferred.
-
¹H NMR: The proton spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.2-2.7 ppm.[13] The aromatic proton on the pyrimidine ring would appear as a singlet further downfield.
-
¹³C NMR: The carbon spectrum would display distinct signals for the methyl carbon, the nitrile carbon, and the four carbons of the pyrimidine ring. The carbon attached to the chlorine atom would be expected in the range of 150-180 ppm.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from commercial suppliers upon request.[14]
Safety and Handling
2-Chloro-6-methylpyrimidine-4-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Based on safety data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] Inhalation of dust should be avoided.
Other Potential Applications
While its role in the synthesis of Dasatinib is the most prominent application, the reactive nature of 2-Chloro-6-methylpyrimidine-4-carbonitrile makes it a versatile building block for the synthesis of other biologically active compounds. Substituted pyrimidines are a common scaffold in medicinal chemistry and agrochemistry. For instance, various pyrimidine derivatives have been investigated for their potential as herbicides and fungicides.[16] The unique substitution pattern of this compound could be leveraged for the development of novel compounds in these and other areas of chemical research.
Conclusion
2-Chloro-6-methylpyrimidine-4-carbonitrile is a valuable and reactive intermediate in organic synthesis. Its utility is underscored by its critical role in the manufacturing of the life-saving drug Dasatinib. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists and researchers working in the fields of medicinal chemistry and drug development. The principles of nucleophilic aromatic substitution that govern its reactivity are fundamental and can be applied to the design and synthesis of a wide array of novel chemical entities.
References
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
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ChemicalBook. (n.d.). 6-chloro-2-methylpyrimidine-4-carbonitrile | 1192064-60-0. Retrieved from
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Das, J., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org.
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Google Patents. (n.d.). US9145406B2 - Process for preparing dasatinib monohydrate. Retrieved from
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Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Retrieved from
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from
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Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube.
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Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Retrieved from
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Asian Journal of Chemistry. (2018). An Improved and Scalable Process for the Preparation of Dasatinib. Asian Journal of Chemistry, 30(8), 1731-1736.
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Advanced ChemBlocks. (n.d.). 6-Chloro-2-methyl-4-pyrimidinecarbonitrile. Retrieved from
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Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from
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Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-14.
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ChemicalBook. (n.d.). 6-chloro-2-methylpyrimidine-4-carbonitrile. Retrieved from
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CymitQuimica. (n.d.). 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from
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Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from
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